1-(4-Ethoxy-phenyl)-imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-phenyl)-imidazolidin-2-one, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structural Modifications in Bioactive Oligopeptides
Imidazolidin-4-ones, including derivatives like 1-(4-Ethoxy-phenyl)-imidazolidin-2-one, are used for structural modifications in bioactive oligopeptides. They can act as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A study on primaquine alpha-aminoamides and substituted benzaldehydes revealed that the formation of imidazolidin-4-one is stereoselective, influenced by intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent (Ferraz et al., 2007).
Anticancer Agents
1-(3′,4′,5′-Trimethoxyphenyl)-2-aryl-1H-imidazole derivatives, including this compound, have shown potential as anticancer agents. A study synthesized a series of these compounds, evaluating them as tubulin polymerization inhibitors. One compound in the series demonstrated high anticancer activity in a mouse model, suggesting it as a promising drug candidate for further evaluation (Romagnoli et al., 2016).
Antiproliferative Effects in Lung Cancer
Another derivative, ZX-42, was examined for its antiproliferative effects on a specific lung cancer cell line. It induced apoptosis and protective autophagy in these cells, suggesting its potential as a lung cancer treatment (Wang et al., 2020).
Antibacterial and Antifungal Activities
Imidazolidin-2-one derivatives have been evaluated for their antibacterial and antifungal activities. This study synthesized a series of new derivatives with different substituents, finding significant antimicrobial activities in most of the tested compounds (Ammar et al., 2016).
ERK1/2 Inhibitors in Cancer Research
Imidazolidin-2,4-dione derivatives have been studied as potential ERK1/2 inhibitors in cancer research. A study found that shifting the ethoxy substitution on the phenyl ring significantly improved the functional activities of inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).
Calcium Antagonists with Antioxidant Activity
In the development of novel calcium antagonists, imidazolidin-4-one derivatives were found to possess both calcium overload inhibition and antioxidant activity. These compounds showed promise in affecting coronary blood flow in vivo, suggesting potential in cardiovascular therapies (Kato et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Ethoxy-phenyl)-imidazolidin-2-one may also interact with various biological targets.
Mode of Action
It can be inferred that like other similar compounds, it may interact with its targets leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially influence a broad range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to exhibit dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGPJFVVOCIVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.